molecular formula C19H18N2O5 B2859365 3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-70-1

3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2859365
CAS No.: 898373-70-1
M. Wt: 354.362
InChI Key: BSJXRMLPDLWXBE-UHFFFAOYSA-N
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Description

3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenol derivative reacts with an appropriate leaving group on the benzofuran core.

    Acetamido Group Addition: The acetamido group is typically introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenoxy group, where nucleophiles can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various nucleophiles.

Scientific Research Applications

3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Ethoxyphenoxy)acetamido)benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and potential applications. Its combination of an ethoxyphenoxy group and an acetamido group on the benzofuran scaffold differentiates it from other benzofuran derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-24-12-7-9-13(10-8-12)25-11-16(22)21-17-14-5-3-4-6-15(14)26-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJXRMLPDLWXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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